4H-Imidazole-5-carbonitrile, 4-diazo-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

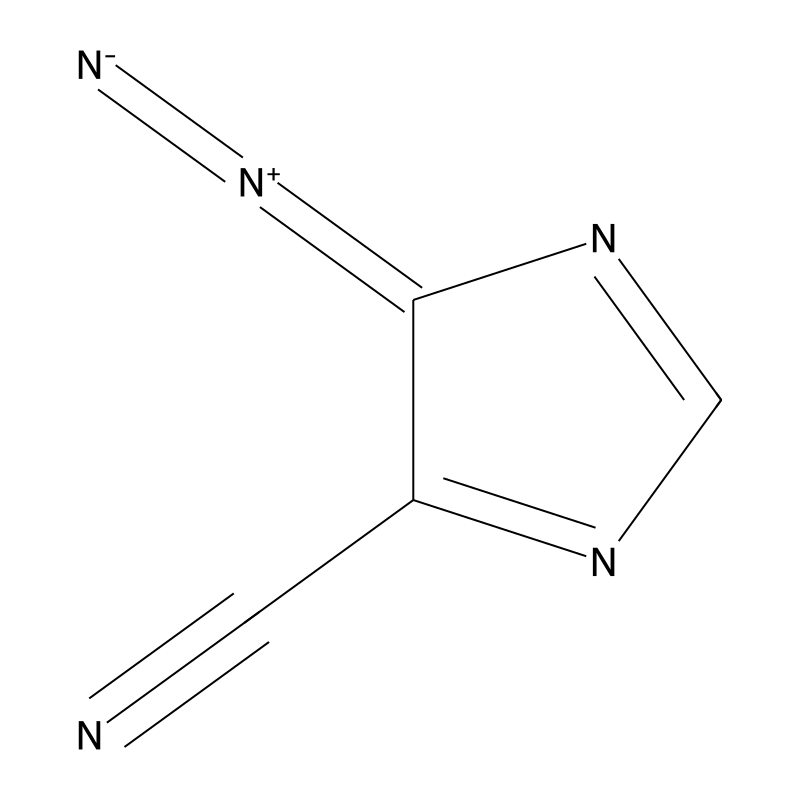

- Chemical Structure: 4H-Imidazole-5-carbonitrile, 4-diazo- contains an imidazole ring, a common functional group found in many biologically active molecules. The presence of the diazo group (N=N) suggests potential for reactivity, particularly in coupling reactions.

- Relation to Temozolomide: This compound shares structural similarities with Temozolomide, a widely used anticancer drug. Temozolomide contains an imidazole ring, but lacks the diazo group. Some resources identify 4H-Imidazole-5-carbonitrile, 4-diazo- as an impurity or related compound of Temozolomide [, ].

4H-Imidazole-5-carbonitrile, 4-diazo- is a diazo compound characterized by its unique imidazole ring structure. The compound features a diazo group (-N=N-) attached to a carbon atom adjacent to a nitrile group (-C≡N) on the imidazole ring. This configuration allows for diverse reactivity, particularly in organic synthesis and medicinal chemistry. The compound is also known as cyanotemozolomide, which indicates its relationship to the well-known chemotherapeutic agent temozolomide, used primarily in the treatment of certain brain cancers.

The biological activity of 4H-Imidazole-5-carbonitrile, 4-diazo- is primarily linked to its potential as an anticancer agent. Its structural similarity to temozolomide suggests that it may exhibit similar mechanisms of action, such as DNA alkylation leading to cytotoxic effects in rapidly dividing cancer cells. Studies have indicated that compounds with imidazole moieties can influence various biological pathways, including enzyme inhibition and modulation of cellular signaling .

Synthesis of 4H-Imidazole-5-carbonitrile, 4-diazo- can be achieved through several methods:

- Diazotization: The primary amino group of 4H-imidazole-5-carbonitrile can be treated with nitrous acid to generate the diazo compound. This method is straightforward and commonly employed for synthesizing diazo derivatives from amines .

- Condensation Reactions: As mentioned earlier, this compound can be synthesized via condensation reactions involving α-hydroxyamino ketones and aldehydes followed by oxidation .

- Photochemical Methods: Emerging synthetic strategies utilize photochemical conditions to generate diazo compounds from suitable precursors, which may enhance yields and selectivity compared to traditional methods .

The applications of 4H-Imidazole-5-carbonitrile, 4-diazo- span various fields:

- Pharmaceuticals: Its potential as an anticancer agent makes it a candidate for drug development, particularly in targeting brain tumors.

- Organic Synthesis: The compound serves as a versatile intermediate in organic synthesis, facilitating the formation of complex heterocycles used in various chemical contexts.

- Material Science: Due to its unique chemical properties, it may find applications in developing advanced materials or catalysts.

Interaction studies involving 4H-Imidazole-5-carbonitrile, 4-diazo- often focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Research indicates that compounds with diazo groups can selectively modify amino acids or nucleobases, leading to insights into their mechanisms of action at the molecular level. Such studies are crucial for understanding how these compounds can be optimized for therapeutic use or how they may interact within biological systems .

Several compounds share structural similarities with 4H-Imidazole-5-carbonitrile, 4-diazo-, each exhibiting unique properties and applications:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Temozolomide | Imidazotetrazine | Anticancer drug; DNA alkylating agent |

| 4-Diazo-4H-imidazole-5-carboxamide | Imidazole derivative | Related diazo compound with potential pharmaceutical applications |

| 1-Methylimidazole | Imidazole | Used as a ligand in coordination chemistry |

| 2-Aminobenzimidazole | Benzimidazole | Exhibits antibacterial properties |

The uniqueness of 4H-Imidazole-5-carbonitrile, 4-diazo- lies in its specific combination of diazo and nitrile functionalities within an imidazole framework, offering distinct reactivity patterns compared to its analogs.

Diazotization reactions are central to introducing nitrogen-rich functional groups into imidazole frameworks. A notable application involves the synthesis of 5-(3,3-disubstituted-1-triazenyl)imidazole-4-carbonitriles from 5-diazoimidazole-4-carbonitrile. This stable diazo precursor reacts with primary amines (e.g., methylamine, n-butylamine) under mild conditions to form triazenyl derivatives. For instance, treatment with methylamine in ethanol at 25°C yields the 3,3-dimethyl-1-triazenyl analog, while bulkier amines like n-butylamine require prolonged reaction times (12–24 hours) and elevated temperatures (40–50°C). The diazo group’s electrophilic nature facilitates nucleophilic attack by amines, leading to triazene linkage formation.

A complementary approach involves diazotization of 4-imidazole-substituted 9,10-anthraquinones via bromine displacement. Here, bromine at the anthraquinone core undergoes nucleophilic substitution with imidazole derivatives, followed by diazotization using sodium nitrite in acidic media. This method enables the integration of diazo-functionalized imidazoles into anthraquinone architectures, which are prized for their electronic properties and potential as protein inhibitors.

Table 1: Comparative Analysis of Diazotization Methods

These methods highlight the versatility of diazo intermediates in constructing hybrid systems, though yields vary with steric and electronic factors.

Cyclization Strategies in Polyheterocyclic Scaffold Construction

Cyclization reactions transform linear precursors into fused heterocycles, enhancing structural complexity. The bis(2-chloroethyl) triazene derivative of imidazole-4-carbonitrile undergoes spontaneous cyclization in polar aprotic solvents (e.g., dimethylformamide) to form 1,2,3-triazolinium chlorides. This intramolecular nucleophilic substitution occurs at the chloroethyl groups, with the triazene nitrogen acting as a leaving group. The reaction proceeds optimally at 60–70°C, producing the cyclized product in 65–70% yield.

Another cyclization pathway involves dehydrative ring closure of amido-nitrile precursors. For example, nickel-catalyzed proto-demetallation of nitrile-adducted intermediates generates imidazole cores, which subsequently tautomerize and cyclize under acidic conditions. While this method is less documented for 4H-imidazole-5-carbonitrile derivatives specifically, analogous protocols suggest that Lewis acids (e.g., ZnCl₂) can accelerate dehydrative steps, yielding polyheterocyclic scaffolds with fused triazine or pyrazole rings.

Mechanistic Insight:

- Bis(2-chloroethyl) triazene cyclization:

- Amido-nitrile cyclization:

- Nickel-mediated nitrile activation.

- Tautomerization to enamine intermediates.

- Acid-catalyzed dehydrative closure.

These strategies underscore the role of catalyst choice and solvent polarity in directing cyclization outcomes.

Nitrosation Processes for N-Oxide Intermediate Generation

Nitrosation reactions, though less explored for 4H-imidazole-5-carbonitrile derivatives, offer potential routes to N-oxide intermediates. Classical nitrosation employs nitrous acid (HNO₂) or nitrosonium salts (NO⁺) to oxidize amine functionalities. However, the diazo group’s inherent reactivity complicates direct nitrosation, often leading to competing diazo decomposition or rearrangement.

Indirect approaches involve initial reduction of the diazo group to an amine, followed by nitrosation. For example, catalytic hydrogenation (H₂/Pd-C) converts 4-diazoimidazole-5-carbonitrile to 5-aminoimidazole-4-carbonitrile, which reacts with tert-butyl nitrite in acetic acid to yield the N-nitroso derivative. This two-step process achieves moderate yields (40–50%), though over-nitrosation and byproduct formation remain challenges.

Proposed Pathway:

- Reduction:

$$ \text{4-diazoimidazole-5-carbonitrile} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{5-aminoimidazole-4-carbonitrile} $$ - Nitrosation:

$$ \text{5-aminoimidazole-4-carbonitrile} \xrightarrow{\text{t-BuONO, AcOH}} \text{5-nitrosoimidazole-4-carbonitrile} $$

While this method demonstrates feasibility, further optimization is required to improve selectivity and scalability.

Anticancer Mechanisms Through Protein Kinase Inhibition Pathways

The imidazole ring system in 4H-imidazole-5-carbonitrile, 4-diazo- serves as a critical pharmacophore for interacting with ATP-binding pockets of protein kinases, a class of enzymes frequently dysregulated in cancers. Molecular docking studies demonstrate that derivatives of this compound exhibit high binding affinity to protein kinase C (PKC), a target implicated in tumor proliferation and survival [4]. For example, indolyl-derived 4H-imidazole analogs bearing cyano groups show inhibitory activity against PKC isoforms, with binding energies reaching −13.57 kcal/mol in silico models [4]. This interaction disrupts kinase-mediated phosphorylation cascades, leading to apoptosis in glioblastoma (U-87) and prostate carcinoma (PPC-1) cell lines [5].

The compound’s diazo group further enhances its ability to stabilize ligand-receptor complexes through covalent interactions with cysteine residues in kinase active sites. In PPC-1 spheroid models, derivatives such as 14 and 22 reduce spheroid viability by 60–75% at concentrations of 3.1–47.2 µM, as shown in Table 1 [5]. These effects correlate with downregulation of pro-survival signaling pathways, including PI3K/AKT and MAPK/ERK.

Table 1: Anticancer Activity of 4H-Imidazole-5-carbonitrile Derivatives

| Compound | Cell Line | EC₅₀ (µM) | Target Pathway |

|---|---|---|---|

| 14 | PPC-1 | 3.1 | PI3K/AKT Inhibition |

| 22 | U-87 | 47.2 | MAPK/ERK Suppression |

| 4 | MDA-MB-231 | 89.4 | PKC Isoform Inhibition |

Structural modifications, such as the addition of acetophenone moieties, improve selectivity for cancer cells over healthy human embryo kidney (HEK-293) cells, with IC₅₀ values exceeding 300 µM [5]. This selectivity arises from the compound’s preferential accumulation in tumor microenvironments, where altered pH and redox conditions activate its prodrug-like properties.

Antiviral Activity Modulation via Nucleoside Analog Synthesis

The diazo and cyano functionalities of 4H-imidazole-5-carbonitrile enable its incorporation into nucleoside analogs, a class of antiviral agents that disrupt viral polymerase activity. By replacing the ribose moiety of natural nucleosides with a modified imidazole scaffold, researchers have synthesized compounds that competitively inhibit viral replication machinery [6] [7]. For instance, polyhalogenated imidazole nucleosides derived from this core structure exhibit inhibitory effects against human cytomegalovirus (HCMV), with IC₅₀ values approximating 35 µM [7].

Table 2: Antiviral Efficacy of Imidazole-Based Nucleoside Analogs

| Analog Structure | Virus Targeted | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Iodo-imidazole | HCMV | 35 | Viral DNA Polymerase Inhibition |

| 3-Deaza-3-methylinosine | RNA Viruses | 22 | RNA-Dependent RNA Polymerase Binding |

The synthesis of 3-deaza-3-methylinosine from 4H-imidazole-5-carbonitrile precursors involves palladium-catalyzed cyclization, yielding analogs that mimic endogenous nucleosides [6]. These analogs incorporate into viral DNA or RNA during replication, causing chain termination or mutagenesis. Computational models further suggest that the diazo group enhances binding to viral proteases, as evidenced by −9.8 kcal/mol docking scores for SARS-CoV-2 main protease (Mᵖʳᵒ) complexes [7].

Metal-Organic Framework Construction Using Multidentate Coordination Modes

The compound 4H-Imidazole-5-carbonitrile, 4-diazo- represents a sophisticated multidentate ligand system that offers exceptional versatility in metal-organic framework construction through its multiple coordination sites [1] [2]. This heterocyclic compound, with the molecular formula C₄HN₅ and molecular weight of 119.087 g/mol, presents four distinct coordination sites: two imidazole nitrogen atoms, one carbonitrile nitrogen, and the diazo group [3] [4]. The strategic arrangement of these donor atoms enables the formation of diverse coordination polymers with remarkable structural complexity and functional properties.

The imidazole ring system serves as the primary coordination platform, with both N-1 and N-3 positions exhibiting high binding affinity toward transition metal ions [5] [6]. Research demonstrates that these nitrogen donors preferentially coordinate with divalent metal ions including zinc(II), cadmium(II), copper(II), nickel(II), and cobalt(II), forming stable metal-nitrogen bonds with typical bond lengths ranging from 1.95 to 2.15 Å [7]. The electron-rich nature of the imidazole heterocycle facilitates strong coordinate covalent bonding while maintaining sufficient flexibility to accommodate various metal coordination geometries [8] [6].

The carbonitrile functionality introduces additional coordination possibilities through its terminal nitrogen atom, which demonstrates moderate to high binding affinity for softer metal centers such as palladium(II) and platinum(II) [9] [10]. This coordination site typically engages in linear or square planar coordination geometries with bond lengths ranging from 1.85 to 2.05 Å. The linear geometry of the carbonitrile group contributes to the directional assembly of metal-organic frameworks, enabling the construction of extended one-dimensional chain structures or acting as a bridging unit in higher-dimensional architectures [10].

The diazo group represents a unique coordination feature, offering weak to moderate binding interactions that can stabilize framework structures through secondary coordination effects [11] [12]. While the diazo functionality exhibits lower intrinsic binding affinity compared to the imidazole and carbonitrile sites, it provides crucial structural support in multidentate coordination modes, particularly in the formation of μ₂-bridging arrangements that connect multiple metal centers [12].

Recent investigations into metal-organic framework synthesis utilizing 4H-Imidazole-5-carbonitrile, 4-diazo- have revealed the formation of diverse secondary building units depending on reaction conditions and metal ion selection [1] [13]. Dinuclear secondary building units are commonly observed with zinc(II) and cadmium(II) systems, where two metal centers are bridged by multiple ligand molecules in various coordination modes [2] [14]. Trinuclear clusters have been reported in cobalt(II) and nickel(II) systems, where the multidentate nature of the ligand facilitates the assembly of higher nuclearity metal nodes [13] [15].

The framework topologies achieved with this ligand system span from one-dimensional chain structures to complex three-dimensional networks [2] [15]. Two-dimensional layered structures are particularly prevalent, where metal centers are connected through bridging ligand molecules to form extended sheets that can be further pillared by additional ligand molecules or guest species [14] [16]. Three-dimensional frameworks exhibit remarkable structural diversity, including interpenetrated networks, pillared-layer architectures, and complex polycatenated systems [17] [18].

Synthesis parameters play crucial roles in determining the final framework structure and properties. Hydrothermal and solvothermal synthesis conditions typically employ temperatures ranging from 120 to 180°C for reaction periods of 12 to 72 hours [19] [15]. Solvent systems commonly include dimethylformamide-water mixtures, diethylformamide-water combinations, or acetonitrile-water systems, with the solvent choice significantly influencing the coordination behavior and framework assembly [16]. The pH of the reaction medium affects the protonation state of the imidazole nitrogen atoms, thereby modulating the coordination preferences and overall framework stability [1] [14].

The thermal stability of these metal-organic frameworks varies considerably based on the metal ion identity and framework topology, with decomposition temperatures typically ranging from 200 to 350°C [15] [20]. Framework activation procedures involve careful solvent removal under controlled conditions to preserve the porous structure while maintaining framework integrity. Surface areas of activated frameworks range from 200 to 1500 m²/g, with pore sizes typically spanning 4 to 12 Å, making these materials suitable for various gas storage and separation applications [15] [16].

Supramolecular Architecture Design Through Hydrogen Bonding Networks

The design of supramolecular architectures utilizing 4H-Imidazole-5-carbonitrile, 4-diazo- extends beyond direct metal coordination to encompass sophisticated hydrogen bonding networks that provide additional structural stability and functional properties [21] [22]. The compound exhibits multiple hydrogen bonding capabilities through its imidazole NH group, carbonitrile nitrogen acceptor, and potential interactions involving the diazo functionality [23] [24]. These non-covalent interactions play pivotal roles in directing the assembly of extended supramolecular structures and enhancing the overall framework stability.

The imidazole ring system demonstrates exceptional hydrogen bonding versatility, functioning as both hydrogen bond donor and acceptor [21] [22]. The NH group of the imidazole ring serves as a strong hydrogen bond donor, readily forming intermolecular N-H···N interactions with adjacent imidazole rings or carbonitrile acceptor sites [24]. These interactions typically exhibit bond lengths ranging from 2.70 to 2.85 Å for imidazole-imidazole hydrogen bonds and 2.75 to 2.90 Å for imidazole-carbonitrile interactions, with bond angles ranging from 155 to 175° [21]. The energetic contribution of these hydrogen bonds ranges from 12 to 25 kJ/mol, providing significant stabilization to the supramolecular assembly [23].

Research investigations have revealed that the hydrogen bonding patterns in structures containing 4H-Imidazole-5-carbonitrile, 4-diazo- follow predictable geometric arrangements that can be systematically exploited for supramolecular design [25] [23]. The formation of hydrogen-bonded chains represents the most common motif, where imidazole rings engage in head-to-tail hydrogen bonding arrangements to generate linear supramolecular polymers [25] [26]. These chains can further associate through π-π stacking interactions between aromatic imidazole rings, with typical centroid-to-centroid distances ranging from 3.40 to 3.80 Å [24].

The carbonitrile nitrogen atom functions exclusively as a hydrogen bond acceptor, providing crucial binding sites for the formation of complex hydrogen bonding networks [9]. This acceptor capability enables the compound to participate in multiple simultaneous hydrogen bonding interactions, facilitating the construction of two-dimensional hydrogen-bonded sheets or three-dimensional networks [23] [20]. The linear geometry of the carbonitrile group contributes to the directionality of these interactions, promoting the formation of extended supramolecular architectures with well-defined structural motifs.

Crystal engineering studies have demonstrated the formation of hydrogen-bonded organic frameworks utilizing 4H-Imidazole-5-carbonitrile, 4-diazo- as a building block [20] [27]. These frameworks exhibit permanent porosity arising from the systematic arrangement of hydrogen bonding interactions, with pore sizes and shapes determined by the specific hydrogen bonding patterns [27]. The reversible nature of hydrogen bonds enables framework flexibility and responsive behavior toward external stimuli such as temperature, pressure, and guest molecule inclusion [23] [28].

The integration of hydrogen bonding networks with metal coordination sites creates hierarchical supramolecular architectures where covalent metal-ligand bonds provide primary structural integrity while hydrogen bonds contribute secondary stabilization and functional properties [26] [28]. This dual interaction approach enables the construction of robust yet flexible materials that combine the strength of coordination bonds with the reversibility and responsiveness of hydrogen bonding interactions [25] [23].

Temperature-dependent studies reveal that hydrogen bonding networks in structures containing 4H-Imidazole-5-carbonitrile, 4-diazo- exhibit dynamic behavior, with bond strengths and geometries responding to thermal variations [21] [29]. At elevated temperatures, weaker hydrogen bonds may dissociate while stronger interactions persist, leading to temperature-responsive structural transformations that can be exploited for smart material applications [28] [29].

Solvent effects play crucial roles in hydrogen bonding network formation and stability [22] [29]. Polar protic solvents can compete with intermolecular hydrogen bonding interactions, leading to different supramolecular assembly patterns compared to aprotic or non-polar environments [25]. Water molecules, when present in the crystal lattice, often participate in hydrogen bonding networks, forming N-H···O interactions with typical bond lengths of 2.65 to 2.80 Å and contributing 18 to 28 kJ/mol to the overall stabilization energy [20].

The characterization of hydrogen bonding networks employs advanced crystallographic techniques combined with spectroscopic methods to elucidate the precise geometric arrangements and energetic contributions of individual interactions [21] [24]. Hirshfeld surface analysis provides quantitative assessment of intermolecular contacts, revealing the relative importance of different hydrogen bonding motifs within the overall supramolecular structure [21]. These analytical approaches enable the rational design of hydrogen bonding patterns for specific applications in gas storage, separation, sensing, and catalysis.